molecular formula C13H10ClN3 B1484081 2-benzyl-4-Chloro-2H-pyrazolo[4,3-c]pyridine CAS No. 41372-95-6

2-benzyl-4-Chloro-2H-pyrazolo[4,3-c]pyridine

Cat. No. B1484081
CAS RN: 41372-95-6
M. Wt: 243.69 g/mol
InChI Key: XEYWGUROMLHHCV-UHFFFAOYSA-N
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Description

“2-benzyl-4-Chloro-2H-pyrazolo[4,3-c]pyridine” is a chemical compound with the molecular formula C13H10ClN3 . It has a molecular weight of 243.7 . This compound is solid in physical form .


Molecular Structure Analysis

The InChI code for “2-benzyl-4-Chloro-2H-pyrazolo[4,3-c]pyridine” is 1S/C13H10ClN3/c14-13-11-9-17(16-12(11)6-7-15-13)8-10-4-2-1-3-5-10/h1-7,9H,8H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“2-benzyl-4-Chloro-2H-pyrazolo[4,3-c]pyridine” is a solid compound . It has a molecular weight of 243.7 . The compound should be stored in a refrigerator .

Scientific Research Applications

Structural Characterization and Conformation

  • Crystal Structure and Conformation Analysis : The dihydropyrazole ring in a closely related 2H-pyrazolo[4,3-c]pyridine derivative adopts an envelope conformation, and the piperidine fused ring exhibits a twisted-chair conformation. This study reveals short intramolecular C—H⋯Cl contacts and dimeric C—Cl⋯π interactions, highlighting the compound's structural intricacies (Karthikeyan et al., 2010).

Reactivity and Transformation

  • Tautomerism and Stability : A study on aza heterocycles reveals the tautomerism and structural stability of pyrazolo[4,3-c]pyridine derivatives in different conditions, highlighting their reactivity and potential in synthesizing complex mixtures with therapeutic relevance (Gubaidullin et al., 2014).

Synthesis and Applications

  • Ultrasound-Assisted Synthesis : Research into the synthesis of pyrazolo[3,4-b]pyridines under ultrasound irradiation demonstrates an efficient method for producing these compounds, which shows promise as corrosion inhibitors for mild steel in acidic environments, suggesting their utility in industrial applications (Dandia et al., 2013).

  • Antimicrobial and Anticancer Activities : Novel fused chromenes and pyridine derivatives, including pyrazolo[3,4-b]pyridine structures, have been synthesized and evaluated for their antimicrobial and anticancer activities. These studies underscore the potential biomedical applications of such compounds, indicating their role in developing new therapeutic agents (El-Saghier et al., 2007), (Elgemeie et al., 2017).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335 . These codes indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The compound is labeled with the signal word “Warning” and the GHS07 pictogram .

properties

IUPAC Name

2-benzyl-4-chloropyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3/c14-13-11-9-17(16-12(11)6-7-15-13)8-10-4-2-1-3-5-10/h1-7,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEYWGUROMLHHCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C3C(=N2)C=CN=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-benzyl-4-Chloro-2H-pyrazolo[4,3-c]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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